molecular formula C3H5Cl2N B6203474 2,3-dichloroprop-2-en-1-amine CAS No. 100704-14-1

2,3-dichloroprop-2-en-1-amine

Cat. No.: B6203474
CAS No.: 100704-14-1
M. Wt: 126
InChI Key:
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Description

2,3-dichloroprop-2-en-1-amine is an organic compound with the molecular formula C3H5Cl2N It is a chlorinated derivative of propene, featuring two chlorine atoms and an amine group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dichloroprop-2-en-1-amine can be synthesized through the chlorination of allylamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

CH2=CHCH2NH2+Cl2ClCH2CHClCH2NH2\text{CH}_2=\text{CH}-\text{CH}_2\text{NH}_2 + \text{Cl}_2 \rightarrow \text{ClCH}_2-\text{CHCl}-\text{CH}_2\text{NH}_2 CH2​=CH−CH2​NH2​+Cl2​→ClCH2​−CHCl−CH2​NH2​

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous automatic preparation method. This involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda in a reaction mixer. The process is designed to be safe, efficient, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloroprop-2-en-1-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Dehydrochlorination: The removal of hydrogen chloride can lead to the formation of allenes or alkynes.

    Addition reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Dehydrochlorination: Strong bases like potassium hydroxide in ethanol.

    Addition reactions: Various nucleophiles or electrophiles under mild conditions.

Major Products Formed

    Nucleophilic substitution: Substituted amines, thiols, or ethers.

    Dehydrochlorination: Allenes or alkynes.

    Addition reactions: Various adducts depending on the nucleophile or electrophile used.

Scientific Research Applications

2,3-dichloroprop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloroprop-2-en-1-amine involves nucleophilic substitution and dehydrochlorination reactions. The compound’s chlorine atoms are susceptible to nucleophilic attack, leading to the formation of various substituted products. Additionally, the dehydrochlorination process can generate reactive intermediates such as allenes or alkynes, which can further react with nucleophiles or electrophiles .

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloropropene: A similar compound with two chlorine atoms but lacking the amine group.

    2-chloroprop-2-en-1-amine: A related compound with only one chlorine atom.

    3-chloroprop-2-en-1-amine: Another related compound with the chlorine atom at a different position.

Uniqueness

2,3-dichloroprop-2-en-1-amine is unique due to the presence of both chlorine atoms and an amine group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

100704-14-1

Molecular Formula

C3H5Cl2N

Molecular Weight

126

Purity

95

Origin of Product

United States

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